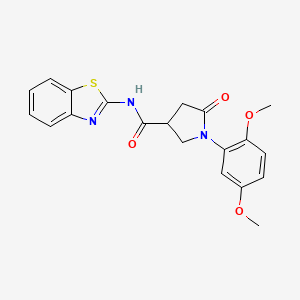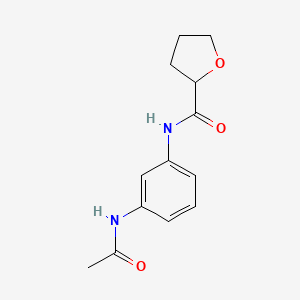![molecular formula C23H25N3O2 B11159540 N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide](/img/structure/B11159540.png)
N~3~-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-phenethyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative and introduce the ethyl group through alkylation. The pyrrolidine ring can be constructed via cyclization reactions, and the carboxamide group is introduced through amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions are typically mild to moderate temperatures and pressures, with solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield indole-3-carboxaldehyde, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also influence signaling pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide: shares structural similarities with other indole derivatives and pyrrolidine-based compounds.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Uniqueness
What sets N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H25N3O2 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-5-oxo-1-(2-phenylethyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H25N3O2/c27-22-14-19(16-26(22)13-11-17-6-2-1-3-7-17)23(28)24-12-10-18-15-25-21-9-5-4-8-20(18)21/h1-9,15,19,25H,10-14,16H2,(H,24,28) |
InChI Key |
VLNGKVIUQVVTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=CC=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(acetylamino)phenyl]-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11159461.png)

![3-[2-(4-chlorophenyl)-2-oxoethoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11159483.png)
![7-[(2,6-dichlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B11159491.png)
![2-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11159493.png)
![1-propanoyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B11159508.png)
![7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11159523.png)

![2-{[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}benzamide](/img/structure/B11159538.png)
![N~5~-carbamoyl-N~2~-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-ornithine](/img/structure/B11159545.png)
![3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl (2S)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B11159552.png)
![{[2-(Tert-butylcarbamoyl)phenyl]amino}(oxo)acetic acid](/img/structure/B11159558.png)
![1-methyl-3-[(1-oxo-1-phenylpropan-2-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11159566.png)
